molecular formula C20H28N8O2S B6506961 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea CAS No. 886961-30-4

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea

Cat. No.: B6506961
CAS No.: 886961-30-4
M. Wt: 444.6 g/mol
InChI Key: PCHBROJQBHGOHF-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-{[4,6-Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea, with the CAS Registry Number 886961-30-4 . It features a 1,3,5-triazine core scaffold that is disubstituted with morpholine rings at the 4 and 6 positions, a common structural motif in medicinal chemistry known for its diverse biological activities . The 2-position of the triazine ring is functionalized with a thiourea group linked to a 3,4-dimethylphenyl moiety, defining its specific molecular identity. Compounds based on the 1,3,5-triazine structure have demonstrated significant research value across multiple fields. Specifically, structurally similar bis(morpholino-1,3,5-triazine) derivatives have been investigated as potent and highly efficacious dual inhibitors of the phosphatidylinositol-3-kinase/mammalian target of rapamycin (PI3K/mTOR) pathway, a key signaling route in cell proliferation and survival that is a target in oncology research . Furthermore, other research on 4,6-dimorpholino-1,3,5-triazin-2-yl amino acid derivatives has shown that certain compounds in this class exhibit selective inhibitory activity towards monoamine oxidase A (MAO-A), indicating potential relevance for neurological disorder research . Additional studies on related disubstituted s-triazin-2-yl derivatives have also highlighted antifungal activity against organisms like Candida albicans . This combination of a privileged triazine scaffold with specific substituents makes this compound a valuable chemical tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for probing novel biological mechanisms in areas including kinase signaling, oxidative metabolism, and antimicrobial discovery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8O2S/c1-14-3-4-16(13-15(14)2)21-20(31)26-25-17-22-18(27-5-9-29-10-6-27)24-19(23-17)28-7-11-30-12-8-28/h3-4,13H,5-12H2,1-2H3,(H2,21,26,31)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHBROJQBHGOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea typically involves multiple steps, starting with the reaction of morpholine with cyanuric chloride to form the bis(morpholin-4-yl)-1,3,5-triazin-2-yl intermediate. This intermediate is then reacted with 3,4-dimethylphenyl isothiocyanate under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production process is scaled up to ensure high yield and purity. This involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to optimize the synthesis process. The compound is then purified through crystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Nucleophilic Substitution on the Triazine Core

Triazine derivatives undergo nucleophilic displacement reactions, particularly with amines, alcohols, or thiols. For example:
4,6-Bis(morpholin-4-yl)-1,3,5-triazin-2-yl chloride+AmineSubstituted triazinylamine\text{4,6-Bis(morpholin-4-yl)-1,3,5-triazin-2-yl chloride} + \text{Amine} \rightarrow \text{Substituted triazinylamine}
In the target compound, the C-2 amino group (attached to thiourea) likely originates from such a substitution .

Thiourea Reactivity

  • Acid-Catalyzed Hydrolysis :
    Thioureas can hydrolyze to urea derivatives under acidic conditions:
    Thiourea+H2OH+Urea+H2S\text{Thiourea} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Urea} + \text{H}_2\text{S}
    This reaction is influenced by the electron-withdrawing triazine ring, which may accelerate hydrolysis .

  • Metal Coordination :
    The thiourea group acts as a ligand for transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes. This property is exploited in catalytic applications or sensor design .

Functionalization of the Aromatic Ring

The 3,4-dimethylphenyl group may undergo electrophilic substitution (e.g., nitration, sulfonation), though steric hindrance from methyl groups could limit reactivity .

Comparative Reaction Data

Reaction Type Reagents/Conditions Observed Products (Analogues) Reference
Nucleophilic substitutionEthanolamine, 80°C, 12hMorpholine-triazine-ethanolamine adduct
HydrolysisHCl (1M), reflux, 6hUrea derivative + H₂S
Metal coordinationCu(NO₃)₂, room temperatureCu(II)-thiourea complex

Scientific Research Applications

Cancer Therapeutics

Research indicates that compounds similar to 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea exhibit potent anti-cancer activity. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines by disrupting the PI3K/mTOR signaling pathway. For instance:

  • In vitro studies demonstrated significant inhibition of cell proliferation in MDA-MB-361 and PC3-MM2 cell lines with IC50 values less than 10 nM for key signaling proteins like Akt .

Structure-Activity Relationship (SAR) Studies

The compound's structural components have been systematically modified to optimize its pharmacological properties. SAR studies reveal that modifications to the morpholine and triazine groups enhance potency and selectivity against specific cancer types .

Preclinical Models

In vivo studies using xenograft models have illustrated the efficacy of this compound in reducing tumor size and improving survival rates in treated animals compared to controls. For example:

  • In a mouse model with H1975 cells injected into the pleural cavity, treatment with this compound resulted in a 90% survival rate over a control group .

Case Study 1: Efficacy in Breast Cancer

A study involving MDA-MB-361 cells treated with the compound showed a marked reduction in cell viability and induction of apoptosis markers such as cleaved PARP at concentrations as low as 30 nM .

Case Study 2: Prostate Cancer Treatment

In prostate cancer models (PC3-MM2), treatment led to significant suppression of Akt phosphorylation, indicating effective pathway inhibition .

Mechanism of Action

The mechanism by which 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazine Cores

The following compounds share the 1,3,5-triazine scaffold but differ in substituents and functional groups, leading to distinct properties:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-phenylurea (8) Morpholine (x2), phenylurea 462.3 (M+H) Pharmaceutical candidate; urea group enables hydrogen bonding and receptor interactions.
2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(3-((2-ethylhexyl)oxy)-2-hydroxypropoxy)phenol (UV-405) 2,4-Dimethylphenyl (x2), ethylhexyloxy-hydroxypropoxy chain ~629 (estimated) UV stabilizer; long alkyl chains enhance polymer compatibility and UV absorption.
ADK STAB® LA-46 Diphenyltriazine, hydroxypropoxy groups ~532 (estimated) High-performance UV absorber for coatings; absorbs 300–400 nm radiation.
USP Iscotrizinol Related Compound C tert-Butylcarbamoylphenyl (x2), ethylhexyl ester 708.89 Pharmaceutical impurity; ester and carbamate groups influence metabolic stability.

Functional Group Variations

  • Thiourea vs.
  • Morpholine vs. Aryl/Alkyl Groups : Morpholine substituents increase polarity and solubility in aqueous media compared to hydrophobic 2,4-dimethylphenyl (UV-405) or diphenyl (ADK STAB) groups, which favor material science applications .
  • Aromatic vs. Aliphatic Chains : The 3,4-dimethylphenyl group in the target compound may enhance π-π stacking interactions in drug delivery systems, whereas ethylhexyl chains (UV-405) improve compatibility with polyolefins .

Research Findings and Key Data

Physicochemical Properties

  • Solubility: Morpholine groups likely confer higher solubility in polar solvents (e.g., DCM, THF) compared to UV-405’s ethylhexyl chains, which favor nonpolar matrices .
  • Thermal Stability : Thiourea derivatives generally exhibit lower thermal stability than urea analogues due to weaker C=S bond strength, though this requires experimental validation.

Biological Activity

The compound 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea is a derivative of thiourea and triazine, which has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and cytotoxic activities.

Chemical Structure and Properties

The molecular formula of the compound is C15H24N6O4C_{15}H_{24}N_6O_4, with a molecular weight of 352 Da. The structure features a triazine core substituted with morpholine groups and a thiourea moiety attached to a dimethylphenyl group.

PropertyValue
Molecular FormulaC₁₅H₂₄N₆O₄
Molecular Weight352 Da
LogP1.12
Polar Surface Area102 Å
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazine and thiourea moieties. For instance, derivatives of bis(morpholino-1,3,5-triazine) have shown efficacy in inhibiting the PI3K/Akt signaling pathway, which is crucial for cancer cell proliferation and survival. A related compound demonstrated significant antitumor activity in both in vitro and in vivo models, suggesting that similar derivatives may possess comparable activities .

Case Study: In Vitro Efficacy

In a study assessing various triazine derivatives, it was found that certain analogs exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin. The structure-activity relationship (SAR) indicated that modifications at the phenyl ring enhance cytotoxicity against cancer cell lines such as HT-29 and Jurkat cells .

Antimicrobial Activity

The biological activity of thiourea derivatives has also been explored in the context of antimicrobial properties. Compounds with similar structures have shown promising results against various bacterial strains. For example, certain thiazole-bearing derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal effects against Candida albicans and Aspergillus niger .

Table: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 μg/mL
Compound BE. coli62.5 μg/mL
Compound CC. albicans24 μg/mL

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using various cell lines. The results indicated that the compound exhibited moderate to high cytotoxicity, with specific structural features contributing to its effectiveness.

Findings from Cytotoxicity Assays

  • Cell Lines Tested: Various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results: The compound showed selective toxicity towards cancer cells compared to normal cells, with IC50 values ranging from 10 to 30 μM depending on the cell line.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution on a triazine core. A typical approach involves reacting 4,6-dichloro-1,3,5-triazine derivatives with morpholine to introduce morpholin-4-yl groups, followed by thiourea formation via reaction with 3,4-dimethylphenyl isothiocyanate. Key variables include solvent polarity (e.g., 1,4-dioxane or THF), temperature (reflux vs. RT), and stoichiometry of reagents. For example, refluxing with 2 equivalents of substituted anilines in 1,4-dioxane for 24 hours yields cyclized products with >75% efficiency after recrystallization . Acid or amine catalysts may alter cyclization pathways, as seen in analogous thiourea-to-triazinane conversions .

Q. Which spectroscopic techniques are most reliable for characterizing this thiourea-triazine hybrid, and how are spectral contradictions resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns on the triazine ring and thiourea linkage. For instance, 1H^1H NMR can distinguish between morpholin-4-yl protons (δ 3.6–3.8 ppm) and aryl protons from the 3,4-dimethylphenyl group (δ 6.8–7.2 ppm). Discrepancies in 13C^{13}C NMR signals (e.g., carbonyl vs. thiocarbonyl carbons) should be cross-verified with IR spectroscopy (C=S stretch ~1250 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks, with deviations <5 ppm indicating purity .

Q. What are the recommended storage conditions to ensure compound stability during experimental workflows?

  • Methodological Answer : The compound should be stored under inert gas (N2_2) at −20°C in amber vials to prevent photodegradation and moisture absorption. Stability tests under varying pH (4–9) and temperature (25–40°C) conditions should be conducted using HPLC to monitor decomposition products over 30-day periods .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions, and what are the limitations of DFT-based approaches?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution on the triazine ring, identifying electrophilic centers at C-2 and C-4. However, solvent effects (e.g., polar aprotic vs. protic) may require explicit solvation models or COSMO-RS simulations to improve accuracy. Validation against experimental kinetic data (e.g., rate constants for morpholine substitution) is essential to address discrepancies arising from neglected steric effects .

Q. What experimental strategies resolve contradictions in bioactivity data across cell-based vs. in vivo models?

  • Methodological Answer : Discrepancies may arise from differences in metabolic stability or membrane permeability. Use parallel assays:

  • In vitro : Measure IC50_{50} in cancer cell lines (e.g., MCF-7) with/without metabolic inhibitors (e.g., 1-aminobenzotriazole).
  • In vivo : Conduct pharmacokinetic profiling (plasma half-life, AUC) in rodent models, followed by tissue-specific metabolite identification via LC-MS/MS.
    Contradictory results often highlight species-specific metabolism or off-target effects .

Q. How can the environmental fate of this compound be assessed, and what methodologies quantify its ecotoxicological risks?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Physicochemical properties : Determine logP (octanol-water partition coefficient) and soil sorption coefficient (Kd_d) using shake-flask assays.
  • Biotic transformations : Use OECD 301F biodegradation tests with activated sludge to assess half-life in aquatic systems.
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (EC50_{50}) and algae (growth inhibition). Data inconsistencies require multivariate analysis to isolate confounding factors (e.g., pH, organic carbon content).

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